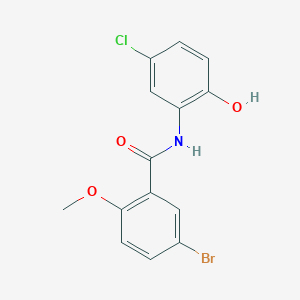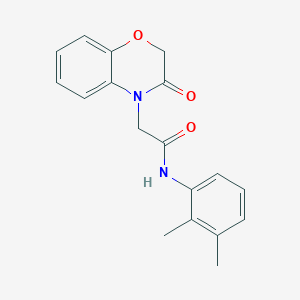![molecular formula C16H21NO3 B4409263 4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)
4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine
Overview
Description
4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine, also known as ADMO, is a synthetic compound that belongs to the class of morpholine derivatives. ADMO has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine has been used in various scientific research studies due to its unique properties. It has been shown to have potential as a photosensitizer for photodynamic therapy, as well as a fluorescent probe for imaging studies. This compound has also been studied for its potential use in drug delivery systems and as a precursor for the synthesis of other morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as a singlet oxygen generator when exposed to light. This makes it a potential candidate for use in photodynamic therapy, where it can selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for use in biomedical applications. It has also been shown to have good stability under various conditions, making it suitable for use in drug delivery systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine is its unique chemical structure, which allows it to be used in various scientific research applications. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity in high doses should be taken into consideration when using it in experiments.
Future Directions
There are many potential future directions for research involving 4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine. One area of interest is its use as a photosensitizer for photodynamic therapy, where it can be used to selectively target cancer cells and induce cell death. Another area of interest is its potential use in drug delivery systems, where it can be used to deliver drugs to specific cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-9-19-15-7-5-14(6-8-15)16(18)17-10-12(2)20-13(3)11-17/h4-8,12-13H,1,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJZCLSXTZDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)

![2-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4409205.png)
![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)

